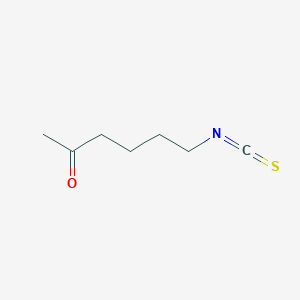

2-Hexanone, 6-isothiocyanato-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hexanone, 6-isothiocyanato- is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is derived from 2-Hexanone, a ketone commonly used as a solvent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 6-isothiocyanato- typically involves the reaction of 2-Hexanone with a suitable isothiocyanate precursor. One common method is the reaction of 2-Hexanone with phenyl isothiocyanate under mild conditions, using dimethylbenzene as a solvent and nitrogen protection . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Industrial Production Methods

Industrial production of isothiocyanates, including 2-Hexanone, 6-isothiocyanato-, often employs scalable and economical methods. The one-pot process under aqueous conditions is particularly suitable for large-scale production due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 6-isothiocyanato- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.

Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like primary amines or alcohols are used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thioureas.

Substitution: Various substituted isothiocyanates.

Scientific Research Applications

2-Hexanone, 6-isothiocyanato- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and unsymmetrical thioureas.

Biology: Studied for its antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer activities and chemopreventive properties.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Hexanone, 6-isothiocyanato- involves the induction of stress response pathways that restore cellular redox and protein homeostasis. It also contributes to the resolution of inflammation. At high concentrations, the compound can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . The major molecular targets include protein cysteine residues, which are highly reactive with the isothiocyanate group .

Comparison with Similar Compounds

Similar Compounds

2-Hexanone: A ketone used as a solvent and in the production of paints.

Phenyl isothiocyanate: Used in the synthesis of various isothiocyanates.

Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.

Uniqueness

2-Hexanone, 6-isothiocyanato- is unique due to its specific combination of a ketone and isothiocyanate group, which imparts distinct chemical reactivity and biological activities.

Biological Activity

Overview

2-Hexanone, 6-isothiocyanato- is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its toxicity, effects on the nervous system, and potential therapeutic applications.

- Chemical Formula : C7H11NCS

- Molecular Weight : 157.24 g/mol

- CAS Number : Not specified in available literature.

Toxicological Profile

The biological activity of 2-Hexanone, 6-isothiocyanato- is closely related to its toxicological profile. According to research, it exhibits significant neurotoxic effects. The primary target of toxicity appears to be the nervous system, with evidence suggesting the following effects:

- Neurological Effects : Inhalation studies in laboratory animals and human case studies indicate that exposure can lead to peripheral neuropathy, characterized by axonal and myelin disruption. Symptoms include sensory deficits, ataxia, and muscle weakness .

- Reproductive Toxicity : There are indications that 2-Hexanone may affect male reproductive organs, leading to decreased fertility and potential developmental impacts on offspring .

- Musculoskeletal Effects : Studies have shown that exposure can result in muscle weakness and atrophy due to neurogenic origins .

The mechanism by which 2-Hexanone exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes in the nervous system, leading to alterations in nerve conduction and muscle function .

Case Studies

Case Study 1: Occupational Exposure

A notable study involved workers at a fabric finishing plant exposed to 2-Hexanone. Reports indicated a high incidence of neurological symptoms, including peripheral neuropathy and reduced body weight among severely affected individuals. Upon cessation of exposure, many workers experienced recovery of body weight and reduction in symptoms .

Case Study 2: Animal Studies

Animal studies have corroborated findings from human cases. For instance, repeated inhalation exposure in rats resulted in significant neurological damage akin to that observed in human cases. Muscle pathology was noted alongside behavioral changes in offspring following maternal exposure during gestation .

Summary of Health Effects

| Effect Type | Description |

|---|---|

| Neurological | Peripheral neuropathy; alterations in nerve conduction velocity; muscle weakness. |

| Reproductive | Possible effects on fertility; developmental issues in offspring observed. |

| Musculoskeletal | Muscle atrophy; neurogenic muscle weakness noted in both humans and animals. |

Minimal Risk Levels (MRLs)

The MRLs for inhalation exposure have not been adequately established due to insufficient data. However, available studies suggest that the nervous system remains the most sensitive target across different exposure durations .

Properties

CAS No. |

153495-59-1 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

6-isothiocyanatohexan-2-one |

InChI |

InChI=1S/C7H11NOS/c1-7(9)4-2-3-5-8-6-10/h2-5H2,1H3 |

InChI Key |

KXJVOLXLYNDZME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCN=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.